1-deoxy-D-threo-hexo-2,5-diulose 6-phosphate
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Overview
Description
1-deoxy-D-threo-hexo-2,5-diulose 6-phosphate is a ketohexose monophosphate having keto groups at the 2- and 5-positions, hydroxy groups at the 3- and 4-positions and the phosphate group at the 6-position. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Role in Bacterial and Plant Metabolism
1-deoxy-D-threo-hexo-2,5-diulose 6-phosphate is a key compound in bacterial and plant metabolism. Studies have shown its significance in the biosynthesis of isoprenoids, thiamin, and pyridoxol in organisms like Escherichia coli. An enzyme named deoxyxylulose-5-phosphate synthase (DXP synthase) was identified, which catalyzes a reaction involving this compound, highlighting its role in these crucial biosynthetic pathways (Sprenger et al., 1997).
Enzymatic Studies and Potential Drug Targets
Further research into enzymes like 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) has expanded our understanding of this compound's role. Mutants of DXR, which act on this compound, have been studied to understand amino acid residues crucial for catalysis and binding. This research is significant for developing potential drug targets, especially in treating infections caused by pathogens that utilize this metabolic pathway (Fernandes et al., 2005).
Chemical Synthesis and Modification
There has also been a focus on the chemical synthesis of variants of this compound. Research has delved into synthesizing 1-deoxy-D-erythro-hexo-2,3-diulose, a key intermediate in Maillard reactions, demonstrating its importance in understanding complex biochemical processes (Glomb & Pfahler, 2000).
Kinetic and Mechanistic Insights
Studies have provided insights into the kinetic mechanism of enzymes like DXP synthase, offering a deeper understanding of its function in pathogen isoprenoid biosynthesis. This knowledge is essential for developing new anti-infective agents, considering the emerging resistance of human pathogens to existing treatments (Brammer Basta et al., 2011).
Role in Antibacterial Targeting
The compound's role in bacterial isoprenoid biosynthesis makes it a potential target for antibacterial drugs. Research into the activation mechanisms of enzymes like DXS, which are involved in this pathway, can inform the development of new antibacterial strategies (White et al., 2016).
properties
Molecular Formula |
C6H11O8P |
---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
[(3S,4S)-3,4-dihydroxy-2,5-dioxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H11O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h5-6,9-10H,2H2,1H3,(H2,11,12,13)/t5-,6-/m1/s1 |
InChI Key |
XBUYIELOLLPBOC-PHDIDXHHSA-N |
Isomeric SMILES |
CC(=O)[C@H]([C@@H](C(=O)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(=O)C(C(C(=O)COP(=O)(O)O)O)O |
synonyms |
6-deoxy-5-ketofructose 1-phosphate DKFP compound |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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